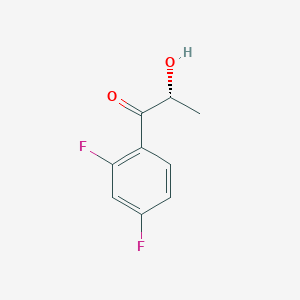

(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Description

BenchChem offers high-quality (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,12H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHMWFXPLWURSF-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one: An In-depth Technical Guide

Introduction

(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is a chiral α-hydroxy ketone of significant interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry and functional group arrangement necessitate a robust and multi-faceted analytical approach to ensure identity, purity, and quality. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the underlying principles that govern the spectroscopic behavior of this molecule, thereby providing a framework for logical analysis and problem-solving in a laboratory setting.

Molecular Structure and Key Spectroscopic Features

The structure of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, with its chiral center and electron-withdrawing difluorophenyl group, gives rise to a unique spectroscopic fingerprint. Understanding the interplay between these structural elements is paramount for accurate spectral interpretation.

Caption: Molecular structure of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental tool for elucidating the structure of organic molecules. For the title compound, the ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. These predictions are based on established chemical shift principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ (C3) | 1.4 - 1.6 | Doublet (d) | ~7 | Coupled to the methine proton (C2-H). |

| CH (C2) | 5.1 - 5.3 | Quartet (q) | ~7 | Coupled to the three methyl protons. May show further coupling to the hydroxyl proton depending on the solvent and concentration. |

| OH | 3.5 - 5.5 | Broad Singlet (br s) or Doublet (d) | Variable | The chemical shift and multiplicity are highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In a non-protic, anhydrous solvent like DMSO-d₆, coupling to the C2-H may be observed.[1][2] |

| Aromatic H (C6') | 7.0 - 7.2 | Triplet of doublets (td) or Multiplet (m) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Coupled to the adjacent aromatic proton and the fluorine at C2'. |

| Aromatic H (C5') | 7.2 - 7.4 | Multiplet (m) | Complex coupling pattern due to coupling with adjacent protons and the fluorine at C4'. | |

| Aromatic H (C3') | 7.9 - 8.1 | Triplet of doublets (td) | J(H-H) ≈ 8-9, J(H-F) ≈ 6-7 | Coupled to the adjacent aromatic protons and the fluorine at C4'. |

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.[3]

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the presence of two fluorine atoms, the ¹³C NMR spectrum will exhibit characteristic C-F couplings, which are invaluable for structural confirmation.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Notes |

| CH₃ (C3) | 20 - 25 | Singlet (s) | - | |

| CH (C2) | 68 - 72 | Singlet (s) | - | |

| C=O (C1) | 195 - 205 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-25, ⁴J(C-F) ≈ 3-5 | Coupled to both fluorine atoms. |

| C1' | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 15-20 | |

| C2' | 160 - 165 | Doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ³J(C-F) ≈ 10-15 | Directly bonded to fluorine. |

| C3' | 104 - 108 | Triplet (t) | ²J(C-F) ≈ 25-30 | Coupled to both fluorine atoms. |

| C4' | 165 - 170 | Doublet of doublets (dd) | ¹J(C-F) ≈ 250-260, ³J(C-F) ≈ 10-15 | Directly bonded to fluorine. |

| C5' | 112 - 116 | Doublet (d) | ²J(C-F) ≈ 20-25 | |

| C6' | 130 - 135 | Singlet (s) or small doublet | ⁴J(C-F) ≈ 1-3 |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations may be beneficial to reduce acquisition time.

-

Instrument Setup: Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of two fluorine atoms in distinct chemical environments, ¹⁹F NMR is a highly informative technique for characterizing this molecule. ¹⁹F NMR offers a wide chemical shift range and high sensitivity.[4][5]

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| F (at C2') | -105 to -115 | Doublet of doublets (dd) | ³J(F-F) ≈ 5-10, ³J(F-H) ≈ 8-10 | Coupled to the other fluorine and the adjacent aromatic proton. |

| F (at C4') | -100 to -110 | Doublet of doublets (dd) | ³J(F-F) ≈ 5-10, ³J(F-H) ≈ 6-7 | Coupled to the other fluorine and the adjacent aromatic proton. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| 3000 - 2850 | Medium | C-H stretch | Alkyl |

| ~3100 | Weak | C-H stretch | Aromatic |

| 1700 - 1680 | Strong | C=O stretch | Ketone (conjugated) |

| 1620 - 1580 | Medium | C=C stretch | Aromatic ring |

| 1280 - 1100 | Strong | C-F stretch | Aryl fluoride |

| 1250 - 1050 | Strong | C-O stretch | Alcohol |

The carbonyl (C=O) stretching frequency is expected to be slightly lower than that of a simple aliphatic ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring.[6] The hydroxyl (O-H) stretch will appear as a broad band, characteristic of hydrogen-bonded alcohols.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a transparent disk.[8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186.05 (for C₉H₈F₂O₂).

-

Key Fragment Ions:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the chiral center is a likely fragmentation pathway for α-hydroxy ketones. This would result in the loss of a CH₃CHO radical (mass 44) or a C₇H₃F₂O radical (mass 141).

-

Loss of water (M-18): Dehydration is a common fragmentation for alcohols, which would lead to a peak at m/z = 168.

-

Aromatic Fragments: Fragmentation of the difluorophenyl ring can lead to characteristic ions. For example, the difluorobenzoyl cation [C₇H₃F₂O]⁺ at m/z = 141 is a probable fragment.

-

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, utilizing ¹H, ¹³C, ¹⁹F NMR, IR, and MS, provides a robust methodology for its unambiguous identification and characterization. The interplay of the chiral center, the α-hydroxy ketone functionality, and the difluorophenyl ring results in a unique and predictable set of spectroscopic data. This guide serves as a foundational resource for scientists engaged in the synthesis, quality control, and development of pharmaceuticals involving this key intermediate.

References

-

ACD/Labs NMR Prediction. (n.d.). Retrieved from [Link]

-

Bruker Mnova Predict. (2015, December 4). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026.

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

NMRtist. (n.d.). Retrieved from [Link]

- Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds. Magnetic Resonance in Chemistry, 43(3), 207-215.

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

- Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. Part CLXXV. Evidence against electron impact-induced alkyl shifts in the mass spectra of α-hydroxy-ketones. Journal of the Chemical Society C: Organic, 338-341.

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

- Zhang, Z., Wang, N., Tang, D., Shu, J., & Li, X. (2010). Determination of Absolute Configuration of α-Hydroxy Ketones Using NMR. Chinese Journal of Chemistry, 28(11), 2217-2220.

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

- Hindman, J. C. (1966). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. The Journal of Chemical Physics, 44(12), 4582-4583.

- Oakes, J. (1973). Magnetic resonance studies in aqueous systems. Part 2.—Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 69, 1311-1320.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Karpen, M. E., & Mabry, T. J. (1998). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry B, 102(32), 6069-6076.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

University of Wisconsin-Platteville. (n.d.). IR: ketones. Retrieved from [Link]

Sources

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. app.nmrium.com [app.nmrium.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive NMR Characterization of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Spectroscopic Guide

Structural Significance & Chemical Context

The compound (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS No. 126918-16-9) is a critical chiral building block in modern pharmaceutical synthesis. It serves as a primary intermediate in the production of advanced triazole antifungals, most notably Efinaconazole[1]. The molecule features a highly electron-deficient 2,4-difluorophenyl ring conjugated to a ketone, which is adjacent to a chiral secondary alcohol.

From an analytical perspective, this molecule presents a fascinating spectroscopic system. The presence of two fluorine atoms (

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, NMR data acquisition must follow a self-validating workflow. The protocol below is designed to eliminate artifacts, ensure accurate integration, and isolate the inherent scalar couplings of the fluorinated system.

Step-by-Step Methodology

-

Sample Preparation (Causality: Concentration & Lock Stability)

-

Action: Dissolve 10.0 mg of the analyte in 0.6 mL of anhydrous Deuterated Chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). -

Causality:

is chosen because it lacks exchangeable protons, preventing the rapid deuterium exchange that would otherwise mask the critical -OH signal at C2. The 10 mg concentration ensures a high Signal-to-Noise Ratio (SNR) for

-

-

Spectrometer Tuning & Matching (Causality: Pulse Accuracy)

-

Action: Insert the 5 mm precision tube into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency. Manually tune and match the probe for both

(400 MHz) and -

Causality: Precise tuning minimizes reflected RF power, ensuring that the applied 30° or 90° pulses are exact. This is critical for accurate quantitative integration in the

spectrum.

-

-

Shimming & Validation Checkpoint

-

Action: Shim the Z1-Z5 gradients until the TMS peak exhibits a Full Width at Half Maximum (FWHM) of

. -

Validation: If the TMS peak is asymmetric, re-shim. A poorly shimmed field will blur the fine meta- and para-fluorine couplings in the aromatic region.

-

-

Acquisition Parameters

-

NMR: 30° pulse, 10 ppm spectral width, 64 scans, 2.0 s relaxation delay (

-

NMR: 30° pulse, 250 ppm spectral width, 1024 scans, 2.0 s

-

NMR: 30° pulse, 10 ppm spectral width, 64 scans, 2.0 s relaxation delay (

Step-by-step NMR analytical workflow for structural elucidation.

NMR Spectral Analysis & Causality

The proton spectrum of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is defined by the aliphatic chiral tail and the electron-poor aromatic ring. Because the acquisition occurs in an achiral solvent (

Quantitative NMR Data (400 MHz, )

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 3 | 1.42 | Doublet (d) | 7.0 | 3H | Aliphatic Methyl (-CH |

| OH | 3.85 | Broad Singlet (br s) | - | 1H | Hydroxyl Proton |

| 2 | 4.95 | Quartet (q) | 7.0 | 1H | Chiral Methine (-CH(OH)-) |

| 3' | 6.85 - 6.95 | Multiplet (m) | - | 1H | Ar-H (between fluorines) |

| 5' | 6.95 - 7.05 | Multiplet (m) | - | 1H | Ar-H (meta to carbonyl) |

| 6' | 7.95 - 8.05 | Multiplet (m) | - | 1H | Ar-H (ortho to carbonyl) |

Mechanistic Causality of Shifts

-

The Deshielding of H-2: The methine proton at C2 is heavily deshielded (

4.95) due to the combined electron-withdrawing inductive effects of the adjacent hydroxyl oxygen and the -

Aromatic Splitting: The H-6' proton is shifted significantly downfield (

~8.00) compared to a standard benzene ring. This is caused by the magnetic anisotropy of the adjacent carbonyl group, which sits co-planar to the ring, placing H-6' directly in the deshielding zone. Similar deshielding effects are observed in related triazole-acetophenone derivatives[4]. Furthermore, H-6' exhibits complex multiplet behavior due to long-range scalar coupling with the

NMR Spectral Analysis & Causality

The

Quantitative NMR Data (100 MHz, )

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| 3 | 22.5 | Singlet (s) | - | Aliphatic Methyl (-CH |

| 2 | 74.2 | Singlet (s) | - | Chiral Methine (-CH(OH)-) |

| 3' | 104.8 | Triplet (t) | 26.0 | Ar-CH (ortho to both F atoms) |

| 5' | 112.4 | Doublet of doublets (dd) | 21.5, 3.5 | Ar-CH |

| 1' | 120.1 | Doublet of doublets (dd) | 14.0, 3.5 | Ar-C (ipso to carbonyl) |

| 6' | 133.8 | Doublet of doublets (dd) | 10.5, 4.0 | Ar-CH |

| 2' | 163.5 | Doublet of doublets (dd) | 255.0, 13.0 | Ar-C-F (bonded to F) |

| 4' | 166.2 | Doublet of doublets (dd) | 256.5, 12.5 | Ar-C-F (bonded to F) |

| 1 | 197.5 | Doublet (d) | 4.5 | Carbonyl (C=O) |

Mechanistic Causality of C-F Couplings

-

Direct

Couplings: Carbons 2' and 4' resonate at extreme downfield positions ( -

The Triplet at C3': Carbon 3' sits exactly between the two fluorine atoms. Because it is ortho to both F2' and F4', it experiences two nearly identical two-bond couplings (

). These overlapping doublets perfectly merge into an apparent triplet, serving as a definitive anchor point for assigning the aromatic ring. -

Through-Space / Long-Range Carbonyl Coupling: The carbonyl carbon (C1) at 197.5 ppm appears as a doublet (

). This is a classic four-bond (

2D NMR Strategies for Absolute Confirmation

To lock in the structural assignment and validate the connectivity between the aliphatic side-chain and the fluorinated ring, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (

In this molecule, the critical HMBC correlations center around the carbonyl carbon (C1). The methyl protons (H-3) and the methine proton (H-2) both show strong cross-peaks to C1. Simultaneously, the aromatic proton H-6' correlates across the ring boundary to the same carbonyl carbon, definitively proving the assembly of the molecule's three main domains.

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the molecular backbone.

Conclusion

The rigorous NMR characterization of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one requires careful navigation of its intrinsic heteronuclear properties. By maintaining strict sample preparation protocols and leveraging the predictable nature of

References

-

Efinaconazole-impurities Reference Standards Source: Pharmaffiliates URL:[Link]

-

The application of 19F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds Source: PubMed (National Institutes of Health) URL:[Link]

-

How to Compare Aromatic Compounds Using NMR Spectroscopy Source: Patsnap Eureka URL:[Link]

-

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Source: PubChem (National Institutes of Health) URL:[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. The application of 19F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Compare Aromatic Compounds Using NMR Spectroscopy [eureka.patsnap.com]

- 4. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Executive Summary & Structural Identity

In modern pharmaceutical development, the precise control of molecular stereochemistry is paramount. (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS No. 126918-16-9) is a highly specialized, chiral α-hydroxy ketone[1]. It serves as the foundational chiral building block in the synthesis of advanced triazole antifungals, most notably Efinaconazole (Jublia)[2].

The integrity of the (2R)-stereocenter in this intermediate directly dictates the binding affinity of the final Active Pharmaceutical Ingredient (API) to the fungal sterol 14α-demethylase (CYP51) enzyme. This whitepaper provides an in-depth analysis of its physicochemical properties, reactivity profile, and the self-validating protocols required to maintain its chiral integrity during handling and synthesis.

Physical and Chemical Properties

The physicochemical behavior of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is governed by two key structural motifs: the electron-withdrawing 2,4-difluorophenyl ring and the polar α-hydroxy ketone moiety.

The fluorine substitutions significantly increase the lipophilicity and metabolic stability of downstream APIs, while the α-hydroxy ketone provides a highly reactive handle for stereoselective epoxidation. Below is a consolidated table of its quantitative properties[3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| CAS Registry Number | 126918-16-9 | [1],[4] |

| Molecular Formula | C9H8F2O2 | [4] |

| Molecular Weight | 186.16 g/mol | [4],[3] |

| Boiling Point (Predicted) | 260.2 ± 25.0 °C at 760 Torr | [3] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 111.2 ± 23.2 °C | [3] |

| Water Solubility | 0.91 g/L at 25 °C (Very slightly soluble) | [3] |

Mechanistic Causality in Synthetic Workflows

The primary synthetic utility of this compound is its conversion into a chiral epoxide intermediate, which is subsequently opened by 1,2,4-triazole[2].

The Epimerization Risk (Causality): The proton at the C2 position (alpha to the ketone) is highly acidic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the hydroxyl group. If exposed to strong, nucleophilic bases or unbuffered acidic conditions during synthesis, this proton can be easily abstracted, resulting in an enolate intermediate. Upon reprotonation, the stereochemical information is permanently lost (racemization).

The Synthetic Solution: To prevent epimerization, downstream transformations (such as the Corey-Chaykovsky epoxidation) must utilize strictly controlled temperatures and non-nucleophilic, sterically hindered bases. This ensures the (2R) configuration remains intact, ultimately yielding the correct (2R,3S) stereochemistry of the Efinaconazole API.

Fig 1. Synthetic workflow from the (2R)-intermediate to Efinaconazole API.

Experimental Protocols: Handling and Analytical Validation

Because the chiral purity of this intermediate is the single point of failure for the entire API synthesis, rigorous analytical validation is required. The following protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC) method for determining Enantiomeric Excess (%ee).

Protocol: Self-Validating Chiral HPLC Analysis

Objective: Quantify the enantiomeric purity of the (2R) isomer, ensuring %ee > 99.0%. Mechanistic Rationale: This method utilizes a polysaccharide-based chiral stationary phase (Chiralpak AD-H). The hydrogen bonding between the α-hydroxy ketone moiety of the analyte and the carbamate linkages of the stationary phase provides the necessary chiral recognition. Isopropanol is selected as a mobile phase modifier to finely tune these hydrogen-bonding interactions without disrupting the chiral cavities.

Step-by-Step Methodology:

-

System Suitability Preparation (The Self-Validation Step): Dissolve 10 mg of racemic 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one in 10 mL of HPLC-grade Methanol. This proves the system's baseline capability to separate the enantiomers.

-

Sample Preparation: Dissolve 10 mg of the (2R)-batch sample in 10 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

-

Chromatographic Parameters:

-

Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol (90:10, v/v) – Isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm (optimal for the difluorophenyl chromophore).

-

-

System Validation Execution: Inject 10 µL of the racemic standard. Critical Checkpoint: Verify that the resolution (

) between the (2R) and (2S) peaks is -

Sample Analysis: Inject 10 µL of the sample. Integrate the peak areas.

-

Acceptance Criteria: The area percent of the (2R) peak must be

, with the (2S) epimer

Fig 2. Self-validating Chiral HPLC protocol for enantiomeric purity.

Storage and Stability Guidelines

To prevent degradation and safeguard chiral integrity, the compound must be managed under strict environmental controls[5].

-

Temperature: Store refrigerated at 2–8 °C[4]. Elevated temperatures accelerate keto-enol tautomerization, increasing the risk of epimerization.

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the α-hydroxy ketone.

-

Incompatibilities: Strictly avoid contact with strong acids, strong bases, and oxidizing agents[5].

References

-

Pharmaffiliates. "CAS No : 126918-16-9 | Product Name : (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one." Pharmaffiliates.com. Available at: [Link]

-

Venkatasai Life Sciences. "Efinaconazole Impurity 4 Custom Synthesis." Venkatasailifesciences.com. Available at:[Link]

-

KM Pharma Solution Private Limited. "Material Safety Data Sheet: 126918-16-9." Kmpharma.in. Available at: [Link]

Sources

Methodological & Application

Role of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one in the synthesis of bioactive molecules

Application Note: The Mechanistic Role and Synthetic Utility of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one in Triazole Antifungal Development

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the stereochemical integrity of chiral building blocks is non-negotiable. (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS: 126918-16-9) serves as a critical, stereochemically pure intermediate in the synthesis of advanced triazole antifungals, most notably the onychomycosis drug Efinaconazole [1]. This application note provides a deep dive into the physicochemical properties, structural causality, and self-validating synthetic protocols required to utilize this compound effectively. By mapping the substrate-controlled stereoselective workflows, this guide bridges the gap between theoretical mechanism and field-proven process chemistry.

Physicochemical Profiling

Before integrating this intermediate into a synthetic pipeline, it is crucial to establish its baseline properties. The optical purity of this compound is paramount; any deviation directly translates to diastereomeric impurities in the final Active Pharmaceutical Ingredient (API), which are strictly monitored by regulatory agencies[2][3].

Table 1: Physicochemical Properties & Identity Data

| Parameter | Specification |

| Chemical Name | (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one |

| CAS Registry Number | 126918-16-9 |

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.16 g/mol |

| Stereochemistry | (2R) Enantiomer |

| Industrial Role | Chiral API Intermediate / Efinaconazole Impurity 13[3] |

Mechanistic Causality in Asymmetric Synthesis

The selection of the (2R)-enantiomer is not arbitrary; it is a calculated prerequisite for the complex stereochemical architecture of Efinaconazole, which possesses a (2R,3R) configuration.

The "Double Inversion" Stereochemical Mapping:

-

Substrate-Controlled Diastereoselectivity: The carbonyl group (C1) of the starting material must be converted into a tertiary alcohol (C2 of the API) via a Corey-Chaykovsky epoxidation. The existing (2R) hydroxyl group provides the necessary steric hindrance to direct the incoming sulfonium ylide, ensuring the newly formed 1,2-epoxide is exclusively the threo diastereomer[4].

-

Stereocenter Migration: The (2R) carbon of the starting material corresponds to the C3 position of the final drug's butane backbone.

-

Causality of Retention: To attach the piperidine ring at C3, the secondary alcohol is mesylated and subjected to basic conditions, causing the adjacent tertiary alkoxide to attack it. This internal SN2 reaction forms a 2,3-epoxide, inverting the C3 center to (3S). Subsequently, nucleophilic attack by 4-methylenepiperidine opens this new epoxide, causing a second inversion at C3. This double inversion ultimately restores the original (R) configuration, yielding the (2R,3R) API.

Workflow of Efinaconazole synthesis highlighting the role of the (2R)-hydroxypropan-1-one.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high optical yield, the following protocols incorporate built-in In-Process Controls (IPCs) to validate each transformation.

Protocol A: Hydroxyl Protection via THP Etherification

Causality: The free secondary hydroxyl group must be protected to prevent premature reaction with the basic ylide in the subsequent epoxidation step. The bulky tetrahydropyranyl (THP) group also enhances the facial selectivity of the epoxidation[4][5].

Table 2: Stoichiometry for THP Protection

| Reagent | MW ( g/mol ) | Equivalents | Function |

| (2R)-Hydroxy Ketone | 186.16 | 1.00 | Starting Material |

| 3,4-Dihydro-2H-pyran (DHP) | 84.12 | 1.25 | Protecting Group Donor |

| Phosphoryl Chloride (POCl3) | 153.33 | 0.02 | Acid Catalyst |

| Dichloromethane (DCM) | 84.93 | 10 vol | Solvent |

Step-by-Step Methodology:

-

Initiation: Dissolve the (2R)-hydroxy ketone (1.0 eq) in anhydrous DCM (10 volumes) over 4Å molecular sieves to ensure a strictly anhydrous environment[4].

-

Addition: Add DHP (1.25 eq) to the stirring solution at 0 °C.

-

Catalysis: Dropwise add POCl3 (0.02 eq). Maintain the temperature at 0 °C to 5 °C to prevent polymerization of DHP[4].

-

Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the starting material spot (lower Rf) is completely consumed, typically within 2-3 hours.

-

Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate in vacuo to yield the THP-protected intermediate.

Protocol B: Diastereoselective Corey-Chaykovsky Epoxidation

Causality: Dimethyloxosulfonium methylide is utilized because the oxosulfonium ylide reacts reversibly with the ketone. This allows thermodynamic control to dominate, strongly favoring the more stable threo-oxirane over the erythro isomer[4].

Table 3: Stoichiometry for Epoxidation

| Reagent | MW ( g/mol ) | Equivalents | Function |

| Protected Ketone | 270.27 | 1.00 | Substrate |

| Trimethylsulfoxonium Iodide | 220.07 | 1.20 | Ylide Precursor |

| Sodium Hydride (60% dispersion) | 24.00 | 1.15 | Base |

| DMSO | 78.13 | 5 vol | Solvent Matrix |

Step-by-Step Methodology:

-

Ylide Generation: Suspend NaH (1.15 eq) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.20 eq) at room temperature. Stir until hydrogen gas evolution ceases (approx. 30 mins), indicating complete formation of the ylide.

-

Substrate Addition: Dropwise add the THP-protected ketone (1.0 eq) dissolved in a minimal amount of DMSO.

-

Thermal Control: Stir the reaction mixture at 50 °C for 4 hours.

-

Validation (IPC): Perform Chiral HPLC analysis. The protocol is validated if the diastereomeric ratio (d.r.) is >95:5 favoring the threo isomer.

-

Workup: Quench with cold water and extract with ethyl acetate. Wash the organic phase extensively with brine to remove residual DMSO.

Mechanistic pathway of the Corey-Chaykovsky epoxidation establishing the crucial threo-oxirane.

Analytical Validation and Impurity Profiling

Because the downstream synthesis relies heavily on the (2R) configuration, unreacted or enantiomerically impure starting material is a critical quality attribute (CQA) failure. In the commercial manufacturing of Efinaconazole, (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is strictly quantified as Efinaconazole Impurity 13 (also cataloged as Impurity 43)[2][3]. Routine LC-MS and chiral HPLC screening against this reference standard is mandatory to validate API batch release.

References

-

[4] Stereoselective Synthesis of Antifungal Agent threo-2-(2,4-Difluorophenyl)-3-methylsulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol (SM-8668). Chemical and Pharmaceutical Bulletin. Available at:

-

[5] (2R)-2',4'-Difluoro-2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)oxypropan-1-one Uses. ChemicalBook. Available at:

-

[1] CAS No : 126918-16-9 | Product Name : (R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one. Pharmaffiliates. Available at:

-

[2] Efinaconazole Impurity 43 - CAS - 126918-16-9. Axios Research. Available at:

-

[3] Efinaconazole Impurity 13 | CAS 126918-16-9. Veeprho. Available at:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Efinaconazole Impurity 43 - CAS - 126918-16-9 | Axios Research [axios-research.com]

- 3. veeprho.com [veeprho.com]

- 4. academic.oup.com [academic.oup.com]

- 5. (2R)-2',4'-Difluoro-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propiophenone | 127001-03-0 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Impurity Profile of Synthetic (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Welcome to the technical support center for (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this important chiral intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS No: 126918-16-9) is a key chiral building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for antifungal agents like fluconazole and efinaconazole.[1][2] The stereochemical purity of this α-hydroxy ketone is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding and controlling its impurity profile is therefore of paramount importance.

This guide provides practical, field-proven insights into the common impurities, analytical methodologies, and troubleshooting strategies associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities I should be aware of during the synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one?

A1: The impurity profile can vary significantly depending on the synthetic route. However, based on common synthetic strategies for α-hydroxy ketones, you should be vigilant for the following types of impurities:

-

Process-Related Impurities:

-

Starting Materials: Unreacted 1-(2,4-difluorophenyl)ethanone or other precursors.

-

Reagents and Catalysts: Residual reagents from oxidation or reduction steps.[3]

-

Over-oxidation Products: If employing an oxidation route, dicarbonyl species such as 1-(2,4-difluorophenyl)propane-1,2-dione may be formed.

-

By-products from Reductions: In cases of asymmetric reduction of a diketone, incomplete reduction can leave residual starting material.

-

-

Stereoisomeric Impurities:

-

(S)-enantiomer: The opposite enantiomer, (2S)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, is a critical impurity to monitor, especially in chiral syntheses where enantioselectivity is not 100%.[4]

-

-

Degradation Products:

-

Dehydration Products: Under acidic or basic conditions, or upon heating, the α-hydroxy ketone may dehydrate to form 1-(2,4-difluorophenyl)prop-1-en-1-one.

-

Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of various degradation products.

-

Q2: My chiral HPLC analysis shows a lower than expected enantiomeric excess (ee). What are the potential causes and how can I troubleshoot this?

A2: Low enantiomeric excess is a common challenge in chiral synthesis. Here’s a systematic approach to troubleshooting this issue:

-

Catalyst Inefficiency or Deactivation: The chiral catalyst may not be performing optimally.

-

Incorrect Reaction Conditions: Temperature, pressure, and reaction time can all influence enantioselectivity.

-

Solution: Optimize reaction parameters. Lowering the temperature often improves enantioselectivity.[5]

-

-

Racemization: The product may be racemizing under the reaction or work-up conditions.

-

Solution: Analyze the reaction mixture at different time points to check for product racemization. Ensure the work-up and purification steps are performed under neutral pH and at low temperatures.

-

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis and analysis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

You observe significant unknown peaks in your analytical chromatogram that are not attributable to your starting materials or the desired product.

Caption: Troubleshooting workflow for unknown chromatographic peaks.

| Potential Cause | Explanation | Recommended Action |

| Contaminated Solvents or Reagents | Impurities in solvents or reagents can be introduced into the reaction mixture. | Use high-purity, anhydrous solvents and fresh reagents. Run a blank analysis of the solvents. |

| Side Reactions | The reaction conditions may be promoting unintended side reactions, such as aldol condensation or dimerization.[6] | Re-evaluate the reaction conditions (temperature, pH, catalyst loading). Consider using a more selective synthetic route. |

| Product Degradation | The product may be unstable under the analytical conditions (e.g., in the mobile phase). | Adjust the mobile phase pH and temperature of the analytical method. Ensure samples are stored correctly before analysis. |

Issue 2: Incomplete Reaction or Stalling

The reaction fails to proceed to completion, leaving a significant amount of starting material.

-

Verify Reagent and Catalyst Activity:

-

Catalyst: If using a catalyst, ensure it has not been poisoned by impurities.[5] Use a fresh batch of catalyst.

-

Reagents: Titrate reagents like organometallics or hydrides to confirm their concentration.

-

-

Ensure Anhydrous Conditions:

-

Many reactions in organic synthesis are sensitive to moisture.[7] Ensure all glassware is oven-dried and solvents are anhydrous.

-

-

Optimize Reaction Temperature:

-

Some reactions have a specific activation energy barrier. If the temperature is too low, the reaction may be too slow. If too high, side reactions may dominate. Experiment with a range of temperatures.

-

Analytical Protocols for Impurity Profiling

A robust analytical strategy is essential for accurately identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

HPLC is a primary technique for assessing the purity of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.[8][9]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Chiral HPLC for Enantiomeric Purity

To determine the enantiomeric excess, a chiral stationary phase is required.

Typical Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Mass Spectrometry (MS) for Impurity Identification

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[10][11]

Caption: General workflow for impurity identification by LC-MS.

References

- An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 - QuickCompany.

- 1r-2s-2-3-4-difluorophenyl-cyclopropanaminium-2r-hydroxy-phenyl-ethan - MedKoo.

- (R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one - Echemi.

-

Reactions of Ketones - Chemistry LibreTexts. Available at: [Link]

-

Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available at: [Link]

-

Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of (2R ,3 R )-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid. - PrepChem.com. Available at: [Link]

-

(R)-1-(2,4-Difluorophenyl)-2-hydroxypropan-1-one 126918-16-9 Lotusfeet Pharma. Available at: [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. Available at: [Link]

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques - ijprajournal. Available at: [Link]

-

Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. Available at: [Link]

-

Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.

-

Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]

-

A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER.org. Available at: [Link]

-

hydroxypropyl]-3h-1,2,4-triazol-3-one-4-yl - PubChemLite. Available at: [Link]

-

Impurities in P2P Synthesis Pathways | PDF | Ester | Chemical Reactions - Scribd. Available at: [Link]

-

The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes - Research @ Flinders. Available at: [Link]

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino) - MDPI. Available at: [Link]

-

Tonozuka, M.; Obi, M. - Organic Syntheses Procedure. Available at: [Link]

-

2-amino-1-(2,4-difluorophenyl)propan-1-one hydrochloride - PubChemLite. Available at: [Link]

Sources

- 1. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]

- 2. lotusfeetpharma.com [lotusfeetpharma.com]

- 3. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. biomedres.us [biomedres.us]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

Identification of side products in the synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Welcome to the technical support guide for the synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during this critical synthesis. The information herein is designed to enhance reaction efficiency, improve product purity, and ensure the stereochemical integrity of the final compound.

Introduction

The synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is a key process in the development of various pharmaceutical agents. Achieving high purity and enantiomeric excess is paramount for the safety and efficacy of the final drug product.[1] This synthesis typically involves a two-step process: a Friedel-Crafts acylation followed by an asymmetric reduction. Each step presents unique challenges and potential for the formation of unwanted side products. This guide will walk you through the common issues, their root causes, and effective solutions.

Troubleshooting Guide: Side Product Identification & Mitigation

This section is formatted as a series of common problems you might encounter during your synthesis, followed by potential causes and recommended actions.

Problem 1: I'm seeing an unexpected peak in my LC-MS analysis after the Friedel-Crafts acylation of 1,3-difluorobenzene. What could it be?

Plausible Causes & Identification Strategy:

The primary acylation product expected is 1-(2,4-difluorophenyl)propan-1-one. However, several side products can form during this electrophilic aromatic substitution reaction.[2]

-

Isomeric Impurities: While acylation is strongly directed to the 4-position (para to both fluorine atoms), trace amounts of other isomers can form.

-

2,6-difluoro isomer: Acylation at the position between the two fluorine atoms. This is generally a minor product due to steric hindrance and electronic deactivation.[3]

-

3,5-difluoro isomer: This would arise from isomerization of the 1,3-difluorobenzene starting material to 1,2- or 1,4-difluorobenzene under harsh Lewis acid conditions, followed by acylation.[3]

-

-

Diacylation Products: Although the propanoyl group is deactivating, under forcing conditions (high temperature or excess acylating agent), a second acylation can occur.[3]

-

Reaction with Solvent: If a reactive solvent like toluene is used, it can compete with the 1,3-difluorobenzene for the acylating agent.[3]

Proposed Identification & Corrective Actions:

| Potential Side Product | Identification Strategy | Corrective Actions |

| Isomeric Ketones | LC-MS: Will show the same mass as the desired product. NMR: Distinct aromatic region signals. The 2,4-isomer will have a characteristic coupling pattern. GC-MS: Can often separate isomers with good resolution. | Optimize reaction temperature; gentle heating (40-55°C) is often sufficient.[3] Ensure high-purity 1,3-difluorobenzene. Use a less harsh Lewis acid if isomerization is suspected. |

| Diacylated Products | LC-MS: Will show a higher mass corresponding to the addition of a second propanoyl group. NMR: Integration of aromatic vs. aliphatic protons will be altered. | Use a stoichiometric amount of the acylating agent. Avoid excessive reaction times and temperatures. |

| Solvent-Related Byproducts | LC-MS/GC-MS: Will show masses corresponding to the acylated solvent. | Use an inert solvent such as a chlorinated solvent (e.g., dichloromethane) or use an excess of 1,3-difluorobenzene as the solvent.[3][4] |

Experimental Protocol: Sample Preparation for LC-MS Analysis

-

Quench a small aliquot of the reaction mixture in ice-cold water.

-

Extract the organic components with a suitable solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Problem 2: My asymmetric reduction of 1-(2,4-difluorophenyl)propan-1-one resulted in a low enantiomeric excess (e.e.). What went wrong?

Plausible Causes & Identification Strategy:

Achieving high stereoselectivity is the critical challenge in this step. A low e.e. indicates a problem with the chiral control of the reduction.

-

Formation of the (2S)-enantiomer: This is the most direct cause of low e.e. and is considered a chiral impurity.[5] The choice of catalyst or reducing agent is crucial for favoring the desired (2R) enantiomer.

-

Racemization: The product alcohol could potentially racemize under certain conditions, although this is less common for this specific compound.

-

Inefficient Chiral Catalyst/Reagent: The chiral catalyst or reagent may be deactivated, impure, or used under suboptimal conditions.

Proposed Identification & Corrective Actions:

| Issue | Identification Strategy | Corrective Actions |

| Low Enantioselectivity | Chiral HPLC/SFC: This is the primary method for determining the ratio of (2R) and (2S) enantiomers.[][7] Circular Dichroism (CD) Spectroscopy: Can also be used to assess enantiomeric purity.[] | Optimize Catalyst/Reagent: Screen different chiral catalysts (e.g., those based on Ru, Rh, or Ir) or chiral reducing agents (e.g., those derived from boranes).[8][9] Control Reaction Conditions: Temperature, pressure (for hydrogenation), and solvent can significantly impact enantioselectivity.[10] |

| Catalyst Deactivation | Monitor Reaction Progress: A stalled reaction may indicate catalyst deactivation. ICP-MS: Can be used to check for leaching of metal catalysts. | Ensure all reagents and solvents are anhydrous and of high purity. Use an inert atmosphere (e.g., nitrogen or argon). |

Mandatory Visualization: Synthesis and Side Product Pathways

Caption: Synthetic pathway and potential side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor during this synthesis? The most critical attributes are the purity of the intermediate ketone after the Friedel-Crafts acylation and the enantiomeric purity of the final alcohol. Impurities originating from the synthesis can be carried through to the final drug substance.[11] Regulatory guidelines often require identification of any impurity present above a certain threshold (e.g., 0.1%).[1]

Q2: How can I set up a reliable chiral HPLC method to determine the enantiomeric excess? Developing a chiral separation method often involves screening several chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point.[7][12] A typical screening process would involve using mobile phases like n-hexane/isopropanol or n-hexane/ethanol.[7] Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin derivative, can also be an effective alternative.[13][14]

Q3: Can moisture affect the Friedel-Crafts acylation step? Absolutely. Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃).[3] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent this.[3]

Q4: Are there any specific safety precautions for this synthesis? Yes. Friedel-Crafts reactions can be highly exothermic and produce corrosive hydrogen chloride gas.[15] The reaction should be performed in a well-ventilated fume hood with careful temperature control. Lewis acids like AlCl₃ are corrosive and react violently with water. Asymmetric reductions may involve flammable solvents and hydrogen gas under pressure, requiring appropriate safety measures.

Mandatory Visualization: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues.

References

- Benchchem. Technical Support Center: Optimization of Friedel-Crafts Acylation of Difluorobenzene.

- SATHEE. Friedel Crafts Reaction.

- Li, N. Identification of Pharmaceutical Impurities. American Pharmaceutical Review.

- Raju, S. V. N. et al. Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.

- Prajapati, D. et al. IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. 2010.

- Yang, C-F. et al. Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. Acta Physico-Chimica Sinica.

- WuXi AppTec. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. 2020.

- SpiroChem. Impurity Synthesis And Identification.

- Al-Haque, N. et al. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules.

- BOC Sciences. Chiral Analysis & Separation.

- Google Patents. Process for the preparation of 2,4-difluoroacetophenone.

- Shah, R. et al. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2020.

- Ahuja, S. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc. 2011.

- Clark, J. Friedel-Crafts acylation of benzene. Chemguide.

- Brown, H. C. et al. Super Hydrides. DTIC. 1994.

- Aturki, Z. et al. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. 2024.

- Wang, L. et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 5. pharmtech.com [pharmtech.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. content.e-bookshelf.de [content.e-bookshelf.de]

- 13. mdpi.com [mdpi.com]

- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 15. chemguide.co.uk [chemguide.co.uk]

Overcoming challenges in the scale-up synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Welcome to the Technical Support Center for the synthesis and scale-up of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one (CAS: 126918-16-9). This chiral

Scaling up this molecule from the bench to the pilot plant introduces significant challenges, primarily surrounding the preservation of enantiomeric excess (ee) and the management of exothermic reactions[2]. This guide provides a self-validating methodology, a process workflow, and a troubleshooting Q&A designed for drug development professionals.

Process Workflow Diagram

The most industrially viable route for this intermediate is the asymmetric cross-Benzoin condensation of 2,4-difluorobenzaldehyde and acetaldehyde, mediated by a chiral N-heterocyclic carbene (NHC) catalyst[2].

Workflow for the scale-up synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.

Step-by-Step Methodology: Pilot-Scale Asymmetric Benzoin Condensation

To ensure reproducibility and high optical purity, the following self-validating protocol must be strictly adhered to during pilot-scale execution[2].

Step 1: Catalyst Activation (Umpolung Initiation)

-

Action: Suspend the chiral triazolium salt (pre-catalyst) in anhydrous Tetrahydrofuran (THF) inside a jacketed reactor. Cool the system to 0°C. Add potassium tert-butoxide (KOtBu) to deprotonate the salt and generate the active NHC catalyst.

-

Causality: The NHC catalyst reverses the polarity (umpolung) of the aldehyde carbonyl, allowing it to act as a nucleophile rather than an electrophile.

Step 2: Controlled Reagent Feed

-

Action: Charge the reactor with a stoichiometric excess of acetaldehyde (1.5 to 2.0 eq). Begin a slow, continuous feed of 2,4-difluorobenzaldehyde over 4 to 6 hours.

-

Causality: A slow feed ensures the local concentration of 2,4-difluorobenzaldehyde remains low. This statistically favors the cross-condensation of the Breslow intermediate with acetaldehyde, rather than homocoupling with another benzaldehyde molecule.

Step 3: Reaction Monitoring & Acidic Quench (Critical)

-

Action: Maintain the internal temperature strictly between -5°C and 0°C. Monitor conversion via chiral HPLC. Once conversion reaches >95%, immediately quench the reaction by injecting glacial acetic acid.

-

Causality: The product is highly sensitive to base. The

-proton is highly acidic due to the adjacent ketone and the electron-withdrawing 2,4-difluorophenyl ring. Prolonged exposure to KOtBu will cause enolization and subsequent racemization. Acetic acid neutralizes the base, permanently locking the stereocenter.

Step 4: Isolation and Chiral Upgrading

-

Action: Perform standard aqueous washing to remove catalytic salts. Perform a complete solvent swap to isopropyl acetate (iPrOAc). Titrate in heptane until the cloud point is reached, then seed with >99% ee crystals. Cool at 0.1°C/min.

-

Causality: Solvent/antisolvent crystallization selectively rejects the minor (S)-enantiomer and homocoupled byproducts into the mother liquor, upgrading the final ee to >99%.

Troubleshooting Guide & FAQs

Q1: Why does the enantiomeric excess (ee) drop significantly when scaling up from 10 g to 1 kg?

A1: This is the most common failure point in scale-up. In lab-scale synthesis, heat dissipation is rapid, and quenching is nearly instantaneous. At the pilot scale, poor heat transfer and extended reagent addition times expose the newly formed product to basic conditions (KOtBu) for longer durations. This leads to base-catalyzed enolization and rapid racemization of the chiral

-

Self-Validating Solution: Implement a continuous flow quench system or use a jacketed reactor with strict cryogenic control (-5°C). To validate your process, pull in-process samples directly into pre-acidified HPLC vials. If you sample into neutral vials, the base will continue to racemize the product while it sits in the autosampler, giving you a falsely low ee reading.

Q2: What causes the formation of the homocoupling byproduct (2,2'-dihydroxy-1,2-bis(2,4-difluorophenyl)ethanone), and how can it be suppressed? A2: The active NHC catalyst reacts with 2,4-difluorobenzaldehyde to form a nucleophilic Breslow intermediate. If the concentration of 2,4-difluorobenzaldehyde is too high, this intermediate will attack a second molecule of 2,4-difluorobenzaldehyde instead of the intended acetaldehyde.

-

Self-Validating Solution: Maintain a high stoichiometric excess of acetaldehyde and use a highly controlled dosing pump for the benzaldehyde. Validate the feed rate by monitoring the reaction mass via ReactIR (in-situ FTIR) to ensure the benzaldehyde monomer peak remains negligible throughout the addition phase.

Q3: We are experiencing low yields during the final crystallization step. How can we optimize recovery without sacrificing chiral purity? A3: (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is highly soluble in polar organic solvents. If your crude mixture contains unreacted aldehyde or liquid byproducts, these impurities act as co-solvents, shifting the solubility curve and preventing crystallization.

-

Self-Validating Solution: Ensure a rigorous aqueous wash is performed to remove all acetic acid and salts. Solvent-swap completely to iPrOAc (verify <0.1% THF via GC). Introduce seed crystals exactly at the metastable zone, hold the temperature for 2 hours to build the crystal lattice, and then initiate a slow cooling ramp.

Quantitative Data Presentation

The following table summarizes the critical parameters and expected outcomes when transitioning from a standard lab protocol to an optimized pilot-scale protocol.

| Scale | Parameter | Standard Lab Protocol | Optimized Scale-Up Protocol |

| Lab (10 g) | Temperature | 0°C | N/A |

| Lab (10 g) | Addition Time | 30 minutes | N/A |

| Lab (10 g) | Enantiomeric Excess (ee) | 98.5% | N/A |

| Pilot (1 kg) | Temperature | 5°C - 10°C (Exotherm present) | -5°C to 0°C (Jacketed control) |

| Pilot (1 kg) | Addition Time | 2 hours | 6 hours (Controlled Feed) |

| Pilot (1 kg) | Enantiomeric Excess (ee) | 82.0% (Racemization occurred) | 98.2% (Pre-crystallization) |

| Pilot (1 kg) | Final Yield (%) | 65% | 88% |

References

-

Tamura, K., Kumagai, N., & Shibasaki, M. (2014). "An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia)". The Journal of Organic Chemistry - ACS Publications. URL:[Link]

- Shandong Octagon Chemicals Limited. (2014). "Synthesis method of efinaconazole intermediate" (Patent CN104557746A). Google Patents.

Sources

Technical Support Center: Chiral Resolution of 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Welcome to the technical support center for the chiral resolution of 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis and separation of its enantiomers. The enantiomerically pure forms of this α-hydroxy ketone are valuable building blocks in medicinal chemistry.

This resource is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may face in the laboratory.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between two enantiomers in a racemic mixture. Typically, one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the resulting product from the unreacted enantiomer.

FAQ 1.1: My enzymatic resolution is slow and gives low conversion. How can I improve it?

This is a common issue that can often be traced back to suboptimal reaction conditions or enzyme inhibition.

Underlying Causes & Solutions:

-

Enzyme Choice: Not all lipases or esterases are effective for this specific substrate. Lipases from Candida antarctica (CALB, often immobilized as Novozym 435®), Pseudomonas stutzeri, and Pseudomonas cepacia (PSL) are excellent starting points for α-hydroxy ketones.[1][2] It is crucial to screen a panel of enzymes to identify the most active and selective one.

-

Acyl Donor: The choice of acyl donor in a transesterification reaction is critical. Vinyl acetate is often highly effective because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward irreversibly.[3] Other options like ethyl acetate or longer-chain esters can also be screened.

-

Solvent System: Lipases exhibit different activities and selectivities in various organic solvents.[3] A solvent screen is highly recommended. Start with non-polar solvents like n-hexane or methyl tert-butyl ether (MTBE), as they often provide high enantioselectivity.

-

Temperature: Enzyme activity is temperature-dependent. While room temperature is a good starting point, some enzymes, like CALB, are thermostable and can be used at higher temperatures (e.g., 40-60 °C) to increase the reaction rate.[2][3] However, excessively high temperatures can lead to denaturation.

-

Substrate/Product Inhibition: High concentrations of the substrate or the acylated product can inhibit the enzyme, slowing the reaction.[3] Try running the reaction at a more dilute concentration. If product inhibition is suspected, consider an in-situ product removal strategy if feasible.

Troubleshooting Protocol: Optimizing Reaction Rate

-

Enzyme Screening: Set up small-scale reactions (10-50 mg) with your racemic ketone using 3-4 different commercially available lipases (e.g., Novozym 435®, Lipase PS from Pseudomonas cepacia, P. stutzeri lipase).

-

Solvent Screening: For the most promising enzyme, repeat the reaction in different anhydrous solvents (e.g., hexane, toluene, MTBE, acetonitrile).

-

Temperature Optimization: Run the best enzyme/solvent combination at three different temperatures (e.g., 25 °C, 40 °C, 55 °C).

-

Monitor Progress: Use chiral HPLC or GC to monitor both the conversion and the enantiomeric excess (ee) of the substrate and product over time (e.g., at 2, 6, 12, and 24 hours).

FAQ 1.2: The conversion is around 50%, but the enantiomeric excess (ee) is poor for both the remaining substrate and the product. What's wrong?

Low enantioselectivity (expressed as the enantiomeric ratio, E) is a sign that the enzyme is not discriminating effectively between the (R)- and (S)-enantiomers.

Underlying Causes & Solutions:

-

Incorrect Enzyme: The primary cause is often an unsuitable enzyme. The active site of the selected lipase may not have the right geometry to effectively distinguish between the two enantiomers of your specific substrate. A broader enzyme screen is necessary.

-

Reaction Temperature: Temperature can significantly impact enantioselectivity.[3] Sometimes, lowering the reaction temperature can enhance the E-value, although it will also slow down the reaction rate.

-

Solvent Effects: The solvent can influence the conformation of the enzyme, thereby affecting the shape of the active site and its enantioselectivity.[3] This is another reason why a solvent screen is crucial.

-

Acyl Donor Structure: The steric and electronic properties of the acyl donor can influence how the substrate fits into the enzyme's active site. Screening different acyl donors (e.g., vinyl propionate vs. vinyl acetate) can sometimes improve selectivity.

Data-Driven Approach to Improving Enantioselectivity

| Parameter | Recommended Action | Rationale |

| Enzyme | Screen a diverse panel of lipases and esterases. | The enzyme's active site is the primary determinant of stereoselectivity. |

| Temperature | Test a range from 15°C to 60°C. | Lower temperatures can sometimes increase the energy difference between the diastereomeric transition states, improving selectivity. |

| Solvent | Screen solvents with varying polarities (e.g., Hexane, Toluene, MTBE, Dioxane). | The solvent can modulate enzyme conformation and substrate presentation to the active site.[3] |

| Acyl Donor | Test various vinyl esters (acetate, propionate, butyrate). | The size of the acyl group can influence the binding and orientation of the substrate enantiomers. |

Section 2: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic α-hydroxy ketone (after derivatization to an acid, e.g., via a hemisuccinate ester) or the corresponding amino alcohol (after reductive amination) with a chiral resolving agent to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[4][5]

FAQ 2.1: I've formed the diastereomeric salts, but they are "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common problem in crystallization.[4]

Underlying Causes & Solutions:

-

High Supersaturation: This is the most common cause, often resulting from cooling the solution too quickly or using too little solvent.[4][6]

-

Solution: Slow down the cooling rate significantly. Use a programmable bath or insulate the flask. You can also try adding more solvent to reduce the initial concentration.[4]

-

-

Poor Solvent Choice: The solvent may be too "poor" for the salt, causing it to crash out of solution as an oil before it has time to form an ordered crystal structure.[6]

-

Impurities: The presence of impurities can inhibit crystal lattice formation.[4]

-

Solution: Ensure both your racemic starting material and the chiral resolving agent are of high purity.

-

Troubleshooting Workflow for "Oiling Out"

Caption: Troubleshooting decision tree for oiling out.[4]

FAQ 2.2: I've isolated crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the separation?

Low diastereomeric excess indicates that the two diastereomeric salts have similar solubilities in your chosen solvent system, leading to co-precipitation.[6]

Underlying Causes & Solutions:

-

Suboptimal Solvent: The difference in solubility between the two diastereomers is highly dependent on the solvent.[7][8] A solvent that maximizes this difference is key to a successful resolution.

-

Kinetic vs. Thermodynamic Control: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice (kinetic product). Slower, more controlled crystallization allows the system to reach equilibrium, favoring the precipitation of the less soluble, thermodynamically stable salt.[9]

-

Recrystallization: A single crystallization is often insufficient. One or more recrystallizations of the enriched solid are typically required to achieve high diastereomeric purity.[4]

Protocol: Enhancing Diastereomeric Excess

-

Solvent Screening: Prepare a saturated solution of your diastereomeric salt mixture in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or anti-solvents like hexane). Allow them to stand and observe which system provides the most crystalline solid.

-

Analyze the Solid: Isolate the solid from each successful crystallization and analyze the d.e. by NMR or HPLC.

-

Optimize Cooling: For the best solvent system, optimize the cooling profile. A slow, linear ramp from the dissolution temperature to the final temperature is ideal.

-

Recrystallize: Take the solid with the highest d.e. and perform a recrystallization from the same optimized solvent system. Re-analyze the d.e. Repeat until the d.e. no longer improves.

-

Liberate the Enantiomer: Once a high d.e. is achieved, treat the purified diastereomeric salt with acid or base to break the salt and isolate your desired enantiomer.[5]

Section 3: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10][11]

FAQ 3.1: I'm trying to develop a chiral HPLC method, but I'm getting no separation (co-elution) of the enantiomers. Where do I start?

Co-elution means the chiral stationary phase is not discriminating between the enantiomers under the current conditions. A systematic method development approach is required.

Underlying Causes & Solutions:

-

Incorrect CSP: The most critical factor is the choice of the chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are extremely versatile and a great starting point for a wide range of compounds, including ketones.[10][12]

-

Inappropriate Mobile Phase: The mobile phase composition dictates the interaction between the analyte and the CSP. For polysaccharide columns, common mobile phases include hexane/isopropanol (normal phase), or acetonitrile/water/methanol (reversed-phase).[13][14]

-

Lack of Interacting Groups: Sometimes, derivatization of the analyte is necessary to introduce functional groups (e.g., amides, esters) that can interact more strongly with the CSP, enhancing separation. However, for 1-(2,4-difluorophenyl)-2-hydroxypropan-1-one, the hydroxyl and ketone groups should provide sufficient interaction points.

Step-by-Step Guide for Chiral Method Development

-

Column Selection:

-

Start with a polysaccharide-based CSP. Columns like Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, or Chiralcel® OJ are excellent first choices.

-

-

Mobile Phase Screening (Normal Phase):

-

Begin with a simple mobile phase like 90:10 Hexane:Isopropanol (IPA) .

-

If no separation, change the alcohol modifier: try 90:10 Hexane:Ethanol .

-

If separation is poor, vary the percentage of the alcohol modifier (e.g., 95:5, 80:20).

-

-

Mobile Phase Screening (Reversed Phase):

-